Physicochemical Drug-Likeness: Target Compound vs. Closest Methyl-Substituted Analog
The target compound exhibits a favorable drug-likeness profile that differs from its closest methylated analog, N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (CAS 1401567-42-7). While both compounds satisfy Lipinski's Rule of Five, the target compound's lower molecular weight (347.4 vs. 361.4 g/mol) and reduced clogP (1.60 vs. estimated ~2.0 due to the additional methyl group) translate to a 4% lower molecular weight burden and predicted superior aqueous solubility, which are critical factors for fragment-based screening library selection . The absence of the 2-methyl substituent on benzimidazole eliminates a potential steric clash with kinase hinge-region binding pockets, as evidenced by SAR data from the benzimidazole-quinazoline Aurora kinase inhibitor series where 2-unsubstituted analogues consistently achieved lower IC₅₀ values than their 2-methyl counterparts [1].
| Evidence Dimension | Molecular weight and lipophilicity (drug-likeness parameters) |
|---|---|
| Target Compound Data | MW 347.4 g/mol; clogP 1.60; TPSA 81.81 Ų; HBD 1; HBA 7 |
| Comparator Or Baseline | N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: MW 361.4 g/mol; clogP estimated ~2.0 |
| Quantified Difference | ΔMW = -14 g/mol (−3.9%); ΔclogP ≈ −0.4 log units (more hydrophilic) |
| Conditions | Calculated physicochemical parameters from SMILES: O=C(CCCn1cnc2ccccc2c1=O)Nc1ccc2nc[nH]c2c1 |
Why This Matters
Lower molecular weight and lipophilicity reduce nonspecific binding, improve solubility, and enhance ligand efficiency metrics—key discriminators when curating screening decks for fragment-based or HTS campaigns.
- [1] Sharma A, Saxena S, Paul K. Benzimidazole-Based Quinazolines: In Vitro Evaluation, Quantitative Structure-Activity Relationship, and Molecular Modeling as Aurora Kinase Inhibitors. Arch Pharm (Weinheim). 2016;349(3):193-201. View Source
